molecular formula C17H20FN7 B2714349 N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887213-37-8

N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2714349
CAS No.: 887213-37-8
M. Wt: 341.394
InChI Key: UJCAPNCAYLPTMC-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]Pyrimidines as Medicinal Scaffolds

The pyrazolo[3,4-d]pyrimidine nucleus was first synthesized in the mid-20th century as part of efforts to explore purine analogs. Early studies recognized its structural resemblance to adenine, which spurred interest in its potential as a kinase inhibitor scaffold. By the 1990s, researchers began systematically modifying this core to target adenosine triphosphate (ATP)-binding pockets in tyrosine kinases, such as the epidermal growth factor receptor (EGFR). Initial derivatives demonstrated modest activity, but strategic substitutions at positions 1, 4, and 6 significantly enhanced potency and selectivity.

A pivotal advancement came with the discovery that pyrazolo[3,4-d]pyrimidines could inhibit mutant forms of EGFR, including the T790M variant responsible for resistance to first-generation inhibitors. This finding catalyzed the development of derivatives with improved pharmacokinetic profiles, such as the incorporation of solubilizing groups like 4-methylpiperazine. Over the past decade, over 200 pyrazolo[3,4-d]pyrimidine derivatives have been evaluated in preclinical studies, with several advancing to clinical trials for cancers driven by kinase dysregulation.

Adenine Isosterism and Pharmacological Significance

The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of adenine, enabling competitive inhibition of ATP-dependent enzymes. This mimicry arises from the conserved nitrogen atoms at positions 1, 3, and 7, which replicate the hydrogen-bonding pattern of adenine’s N1, N3, and N7 (Figure 1). Molecular docking studies confirm that the scaffold occupies the adenine-binding region of EGFR, forming critical interactions with residues such as Met793 and Thr854.

Table 1: Key Interactions of Pyrazolo[3,4-d]Pyrimidine Derivatives with EGFR

Interaction Site Residues Involved Binding Energy (kcal/mol) Source
Adenine-binding region Met793, Thr854 -9.2 to -11.7
Hydrophobic region I Leu718, Val726 -6.8 to -8.5
Solvent-exposed region Lys745, Asp855 -4.3 to -5.9

The 4-fluorophenyl group in N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine occupies hydrophobic region I, while the 4-methylpiperazine moiety extends into the solvent-exposed area, improving water solubility without compromising binding affinity.

Evolution of this compound in Research

This derivative evolved from structure-activity relationship (SAR) studies focused on optimizing three key regions of the pyrazolo[3,4-d]pyrimidine scaffold:

  • Position 1 : Methyl substitution enhances metabolic stability by reducing oxidative deamination.
  • Position 4 : The 4-fluorophenyl group maximizes hydrophobic interactions with EGFR’s Leu718 and Val726, increasing inhibitory potency by 3.5-fold compared to unsubstituted analogs.
  • Position 6 : Introduction of 4-methylpiperazine addresses poor aqueous solubility—a common limitation of early pyrazolo[3,4-d]pyrimidines. This modification increases apparent water solubility from <5 µg/mL to 30 µg/mL in polymer-based formulations.

Table 2: Impact of Substituents on Pharmacological Properties

Substituent Position Group Added Effect on IC50 (EGFR) Solubility (µg/mL) Source
1 Methyl No significant change +15%
4 4-Fluorophenyl 8.21 µM → 0.016 µM -10%
6 4-Methylpiperazin-1-yl 0.016 µM → 0.012 µM +500%

Molecular dynamics simulations reveal that the 4-methylpiperazine group forms transient hydrogen bonds with Asp855, stabilizing the drug-receptor complex during conformational changes. These innovations position this compound as a promising candidate for further development against EGFR-driven malignancies.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN7/c1-23-7-9-25(10-8-23)17-21-15(14-11-19-24(2)16(14)22-17)20-13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCAPNCAYLPTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a fluorophenyl group and a piperazine moiety enhances its interaction with biological targets.

  • Kinase Inhibition : The compound exhibits significant inhibition against cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). Its binding affinity to these kinases suggests a mechanism that could disrupt cancer cell proliferation:
    • CDK2 Inhibition : IC50 values indicate strong inhibition, with some derivatives showing values as low as 11.70 µM against renal carcinoma cell lines .
    • TRKA Inhibition : Similar binding interactions have been observed with TRKA, suggesting dual-targeting potential which is crucial for developing anticancer therapies .
  • Anticancer Activity : In vitro studies have demonstrated broad-spectrum anticancer activity across various cell lines:
    • Growth Inhibition : A mean growth inhibition (GI%) of 43.9% was observed across 56 cancer cell lines, with certain derivatives achieving GI% values exceeding 70% against lung and renal cancer cell lines .

Case Studies

  • Renal Carcinoma : In studies involving the RFX 393 renal carcinoma cell line, compounds derived from this scaffold demonstrated significant cytotoxicity:
    • Cell Cycle Arrest : Treatment led to an increase in G0–G1 phase populations and a decrease in S phase populations, indicating effective cell cycle arrest and potential induction of apoptosis .
  • Molecular Docking Studies : Computational analyses revealed that the compound adopts binding modes similar to known inhibitors like milciclib, suggesting a robust interaction profile with the ATP-binding sites of CDK2 and TRKA .

Efficacy Data Table

Cell LineCompoundGI%IC50 (µM)
HOP-92 (Lung)6p71.812.5
NCI-H460 (Lung)6p66.1215.0
ACHN (Renal)6p66.0211.7
RFX 393 (Renal)6s-11.70
SNB-75 (CNS)6g-19.92

Comparison with Similar Compounds

Key Observations:

  • Position 1 Substitutions: Methyl (target compound) vs. styryl (compound 11 in ) or chlorobenzyl ().
  • Position 4 Substitutions : Fluorophenyl (target) vs. chlorophenyl (). Fluorine’s electronegativity may enhance binding affinity compared to chlorine .
  • Position 6 Substitutions : 4-Methylpiperazine (target) vs. methylsulfonyl () or methoxyethyl (). Piperazine derivatives are associated with improved solubility and kinase inhibition .

Physicochemical Properties

  • Lipophilicity : The fluorophenyl group (target) reduces logP compared to chlorophenyl analogs (e.g., ), enhancing solubility.
  • Molecular Weight : The target compound (MW ~383.4 g/mol) adheres to Lipinski’s rules, unlike higher-MW analogs (e.g., , MW 440.58 g/mol), which may face bioavailability challenges.
  • Synthetic Yield : Piperazine-containing compounds (e.g., target, ) typically require multi-step synthesis with moderate yields (30–57%), comparable to sulfonyl or styryl derivatives .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves multi-step processes, including:

  • Piperazine ring formation : Mannich reaction under optimized pH and temperature (e.g., 60–80°C in ethanol) .
  • Pyrazolopyrimidine core construction : Cyclization using acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions, with solvent selection (DMF or acetonitrile) critical for regioselectivity .
  • Substitution reactions : Use of halogenated precursors (e.g., 4-fluorophenyl bromide) with sodium hydride as a base to enhance reactivity .
    Optimization Strategies :
  • High-throughput screening for catalysts (e.g., Pd-based catalysts for cross-coupling).
  • Solvent polarity adjustment to reduce byproducts (e.g., switching from DMF to DMSO for improved solubility) .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methylpiperazine groups) .
  • Mass Spectrometry (LC-MS) : Verify molecular weight (C₁₈H₂₀FN₇, calc. 369.4 g/mol) and detect impurities .
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .
  • IR Spectroscopy : Identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Q. What are the primary biological targets and assay methodologies?

Methodological Answer:

  • Kinase Inhibition : Screen against kinases (e.g., CDKs, Aurora kinases) using fluorescence polarization assays .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors (IC₅₀ values) .
  • Cellular Assays : Apoptosis (Annexin V staining) and proliferation (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Compound Purity : Validate via HPLC (≥95% purity) to exclude batch-to-batch variability .
  • Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .

Q. What reaction mechanisms govern key synthetic steps?

Methodological Answer:

  • Cyclization Mechanism : Acid-catalyzed intramolecular nucleophilic attack (e.g., H₂SO₄ protonates pyrimidine N, enabling ring closure) .
  • Nucleophilic Substitution : SNAr at the pyrimidine C-6 position with methylpiperazine, facilitated by electron-withdrawing fluorine .
  • Cross-Coupling : Suzuki-Miyaura reactions for aryl-aryl bond formation (Pd(PPh₃)₄ catalyst, 80°C in toluene) .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

Methodological Answer:

  • Substituent Variation : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess hydrophobicity/electron effects .
  • Piperazine Modifications : Compare methylpiperazine with morpholine or thiomorpholine for steric/electronic impacts on receptor binding .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets .

Q. How can polymorphism issues be addressed during crystallization?

Methodological Answer:

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate stable polymorphs .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points of polymorphic forms .
  • Crystal Engineering : Co-crystallization with carboxylic acids (e.g., succinic acid) to stabilize desired forms .

Q. What in silico approaches predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate compound-receptor complexes (e.g., GROMACS) to assess binding stability over time .
  • QSAR Modeling : Train models on pyrazolopyrimidine derivatives to correlate substituents with bioavailability .

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